molecular formula C36H39FN2O8 B597569 3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine CAS No. 138685-99-1

3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine

Cat. No.: B597569
CAS No.: 138685-99-1
M. Wt: 646.712
InChI Key: PFCXEGIEWDGXHF-FHRWSLRQSA-N
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Description

3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine (CAS: 138685-99-1) is a fluorinated thymidine derivative extensively utilized as a precursor in the synthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a positron emission tomography (PET) tracer for imaging cellular proliferation . The compound features dual protective groups: a tert-butoxycarbonyl (Boc) group at the N3 position and a dimethoxytrityl (DMTr) group at the 5'-hydroxyl. These groups enhance stability during radiosynthesis and facilitate selective deprotection post-fluorination . The 3'-fluoro substitution enables its incorporation into DNA replication pathways, making it a critical tool for oncology imaging .

Properties

CAS No.

138685-99-1

Molecular Formula

C36H39FN2O8

Molecular Weight

646.712

IUPAC Name

[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1

InChI Key

PFCXEGIEWDGXHF-FHRWSLRQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Nosyl-Leaving Group Activation

The foundational approach to Boc-DMT-FLT synthesis involves replacing the 3'-hydroxy group of thymidine with a fluorine atom through nucleophilic substitution. A common intermediate, 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine, is synthesized by introducing a nosyl (2-nitrobenzenesulfonyl) leaving group at the 3'-position. The nosyl group enhances electrophilicity at the 3'-carbon, facilitating [18F]fluoride displacement during radiolabeling. The synthesis begins with thymidine, which undergoes sequential protection of the 5'-hydroxy group with dimethoxytrityl chloride (DMT-Cl) and the 3-N position with a tert-butoxycarbonyl (Boc) moiety.

Enol Ether Intermediate Formation

An alternative route described in patent literature leverages enol ether intermediates to streamline synthesis. By replacing the 2-carbonyl group of thymidine with a 2-O-alkyl moiety (e.g., methyl or ethyl), the reactivity of the pyrimidine base is attenuated, preventing undesired tautomerization. This method involves:

  • Ring-opening of 2,3'-anhydrothymidine using sodium methoxide to yield 3'-hydroxy-2-O-methyl-thymidine.

  • Protection of the 5'-hydroxy group with DMT-Cl under pyridine catalysis.

  • Mesylation of the 3'-hydroxy group using methanesulfonyl chloride, forming the mesylate-leaving group.

This approach reduces byproduct formation (e.g., 2,3'-anhydrothymidine) and improves fluorination yields by 15–20% compared to traditional nosyl-based methods.

Optimization of Reaction Conditions

Temperature and Catalyst Selection

Radiolabeling efficiency is highly dependent on reaction temperature and phase-transfer catalysts (PTCs). For Boc-DMT-FLT, tetrabutyl ammonium tosylate (TBAT) has emerged as a superior non-basic PTC, enabling fluorination at 110–130°C with reduced precursor loads (10–20 mg). Comparative studies show that TBAT-based systems achieve radiochemical yields of 40–42% (decay-corrected), outperforming traditional potassium carbonate-crown ether systems by 8–10%.

Table 1: Fluorination Conditions for Boc-DMT-FLT

ParameterNosyl PrecursorEnol Ether Precursor
Precursor Amount30–34 mg20–30 mg
Temperature130°C110°C
Reaction Time5 min5 min
Radiochemical Yield (RCY)40 ± 5.2%42 ± 5.4%

Solvent and Protecting Group Effects

Acetonitrile (CH3CN) is the solvent of choice for fluorination due to its high dielectric constant and compatibility with hydrophilic [18F]fluoride. The Boc group at the 3-N position prevents side reactions during acidic hydrolysis, while the DMT group ensures regioselective protection of the 5'-hydroxy group. Notably, the molecular weight of Boc-DMT-FLT (646.712 g/mol) necessitates precise stoichiometry to avoid excess precursor consumption.

Purification and Analytical Validation

Solid-Phase Extraction (SPE) Techniques

Post-synthesis purification of Boc-DMT-FLT employs a two-cartridge SPE system:

  • OASIS HLB 6cc : Retains hydrophobic byproducts (e.g., dimethoxytrityl alcohols) while allowing [18F]FLT to elute.

  • Sep-Pak Alumina N Plus Light : Removes residual [18F]fluoride and acidic impurities.

This method achieves radiochemical purity >99% with a synthesis time of 55 minutes, compared to 90 minutes for HPLC-based purification.

Structural Characterization

1H and 13C NMR spectra confirm the integrity of Boc-DMT-FLT intermediates. Key resonances include:

  • δ 13.99 ppm (CH3, thymine methyl)

  • δ 87.20–87.38 ppm (C1' anomeric carbon)

  • δ 156.43 ppm (Boc carbonyl) .

Mass spectrometry (MS) data align with the molecular formula C36H39FN2O8 (MW: 646.712), with no detectable impurities above 0.1%.

Comparative Analysis of Methodologies

Nosyl vs. Mesyl-Leaving Groups

While nosyl precursors remain widely used, mesyl derivatives offer distinct advantages:

  • Lower molecular weight (reduced precursor consumption).

  • Faster reaction kinetics due to superior leaving group ability (mesylate pKa ≈ −1.9 vs. nosylate pKa ≈ −6).

  • Simplified purification with fewer byproducts.

Economic and Scalability Considerations

The enol ether route reduces raw material costs by 30% and enables automated synthesis on modules like the GE TRACERlab FX N Pro. In contrast, nosyl-based methods require costly HPLC columns for purification, limiting scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar ring.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thymine base.

    Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the sugar ring.

    Reduction: Reduced derivatives of the thymine base.

    Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position.

Scientific Research Applications

Chemistry:

    DNA Synthesis: The compound is used as a precursor for the incorporation of fluoropyrimidines into synthetic DNA, which helps in studying DNA stability and interactions.

Biology:

    DNA-Protein Interactions: It is used to study how proteins interact with DNA containing fluoropyrimidines, providing insights into biological processes.

Medicine:

    Antisense Oligonucleotides: The compound is incorporated into antisense oligonucleotides to improve their stability and affinity for target mRNA, which is useful in gene therapy.

Industry:

    Nucleic Acid Research: It is valuable for studying nucleic acids and developing new therapeutic interventions.

Mechanism of Action

The mechanism of action of 3-N-Boc-5’‘-O-dimethoxytrityl-3’‘-fluoro-thymidine involves its incorporation into synthetic DNA. The fluorine atom at the 3’ position affects the stability of DNA duplexes, while the dimethoxytrityl and Boc groups protect the molecule during synthesis. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine and related compounds:

Compound Name CAS Number Key Modifications Primary Application Synthesis Method Radiochemical Yield (RCY) Purity
3-N-Boc-5'-O-DMTr-3'-fluoro-thymidine 138685-99-1 3'-F, Boc (N3), DMTr (5'-OH) PET imaging ([¹⁸F]FLT precursor) Automated radiosynthesis with Sep-Pak® purification 9.95 ± 0.24% (decay-corrected) >99%
3-N-Boc-5'-O-DMTr-3'-O-nosyl-thymidine 444717-23-1 3'-nosyl (leaving group), Boc, DMTr Intermediate for [¹⁸F]FLT synthesis Nucleophilic fluorination with K₂CO₃/Kryptofix-2.2.2 14% ± 7% (non-decay-corrected) ≤97%
5-Halogeno-FddUrd (e.g., FddClUrd) N/A 5-Cl/Br/I, 3'-F Antiretroviral therapy (HIV inhibition) Multi-step halogenation N/A ≥95%
3'-Thio-3'-deoxythymidine phosphorothioamidite N/A 3'-S, phosphorothioamidite Oligonucleotide synthesis Automated solid-phase coupling 85–90% coupling efficiency N/A
3'-Azido-5'-O-TBDMS-3'-deoxythymidine 1254809-15-8 3'-azido, TBDMS (5'-OH) Antiviral prodrug synthesis Silyl protection/azidation N/A ≥95%

Key Comparative Insights

Synthetic Efficiency 3-N-Boc-5'-O-DMTr-3'-fluoro-thymidine achieves higher purity (>99%) than its nosyl analogue (≤97%) due to optimized Sep-Pak® purification, which avoids time-consuming HPLC steps . The nosyl derivative requires a leaving group for fluorination, complicating synthesis and introducing impurities like stavudine .

Biological Applications Fluorinated thymidines (e.g., [¹⁸F]FLT) are specialized for PET imaging, whereas 5-halogeno-FddUrd analogues target HIV replication . Phosphorothioamidites serve oligonucleotide synthesis, highlighting divergent applications in molecular biology vs. imaging .

Protecting Group Strategies

  • Boc/DMTr groups in the main compound enhance stability during radiosynthesis, whereas TBDMS in azido derivatives improves solubility for antiviral prodrug synthesis .

Yield and Scalability Automated synthesis of the main compound yields ~10% RCY (decay-corrected), comparable to nosyl precursors (~14% non-corrected) but with superior purity . Phosphorothioamidites achieve high coupling yields (85–90%) but require specialized activators .

Research Findings

  • Tumor Imaging vs. Antiviral Activity: While [¹⁸F]FLT derived from the main compound shows 4:1 tumor-to-normal tissue uptake in preclinical models , 5-halogeno-FddUrd analogues exhibit EC₅₀ values of 0.2–0.4 µM against HIV, with FddClUrd showing a selectivity index >1,400 .
  • Purification Challenges: The nosyl precursor generates stavudine impurities, necessitating HPLC , whereas the main compound’s Sep-Pak® method reduces toxic byproducts .

Biological Activity

3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine (often referred to as DMT-FLT) is a fluorinated nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is a derivative of thymidine and incorporates a fluorine atom at the 3' position, which significantly alters its biological properties.

Chemical Structure and Synthesis

The structure of DMT-FLT is characterized by the following components:

  • Boc (tert-butyloxycarbonyl) group : This protects the amine group, enhancing stability during synthesis.
  • Dimethoxytrityl (DMT) group : A protective group that aids in the selective deprotection of the nucleoside.
  • Fluorine substitution : The presence of fluorine at the 3' position enhances metabolic stability and alters interaction with biological targets.

The synthesis of DMT-FLT typically involves several steps, including the protection of hydroxyl groups and the introduction of fluorine through specialized fluorination techniques. Recent advancements in organofluorine chemistry have facilitated more efficient synthetic pathways, allowing for higher yields and purity of the final product .

Antiviral Properties

DMT-FLT exhibits significant antiviral activity, particularly against herpesviruses. The mechanism of action primarily involves:

  • Inhibition of viral polymerases : DMT-FLT competes with natural nucleosides for incorporation into viral DNA, effectively terminating viral replication.
  • Phosphorylation : Once inside the cell, DMT-FLT is phosphorylated to its active triphosphate form (DMT-FLT-TP), which is then incorporated into viral DNA, disrupting its synthesis .

Clinical studies have shown that similar fluorinated nucleosides can effectively treat infections caused by herpes simplex virus (HSV), demonstrating a promising therapeutic window for DMT-FLT .

Anticancer Activity

DMT-FLT also shows potential as an anticancer agent. Its biological activity can be attributed to:

  • Targeting thymidylate synthase (TS) : The fluorine substitution enhances binding affinity to TS, an enzyme critical for DNA synthesis in rapidly dividing cancer cells.
  • Metabolic stability : The incorporation of fluorine reduces oxidative metabolism, allowing for prolonged action within tumor cells .

In vitro studies have demonstrated that DMT-FLT can induce apoptosis in various cancer cell lines, including those resistant to traditional therapies. The compound has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of DMT-FLT and its analogs:

StudyFindings
Study 1Demonstrated significant antiviral activity against HSV with IC50 values comparable to existing antiviral drugs.
Study 2Showed that DMT-FLT induces apoptosis in A549 lung cancer cells via caspase activation, indicating a potential mechanism for anticancer activity.
Study 3Investigated the pharmacokinetics of DMT-FLT in animal models, revealing favorable absorption and distribution profiles .

Q & A

Q. What are the standard synthetic routes for preparing 3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine, and how do protecting groups influence reaction efficiency?

The synthesis typically involves sequential protection of thymidine derivatives. The Boc (tert-butoxycarbonyl) group protects the N3 position, while the dimethoxytrityl (DMT) group protects the 5'-hydroxyl, enabling selective fluorination at the 3'-position. A common strategy includes:

N3-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions with a base like DMAP .

5'-DMT protection via reaction with dimethoxytrityl chloride in pyridine .

3'-Fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents, followed by deprotection/activation steps .
The DMT group enhances solubility in organic solvents, while the Boc group prevents side reactions at the N3 position during fluorination. Yield optimization (70–85%) depends on strict anhydrous conditions and stoichiometric control .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine-induced deshielding at C3' and DMT aromatic protons at δ 6.8–7.4 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ expected for C₃₈H₄₄FN₃O₈: 726.32) .
  • HPLC : Assesses purity (>95% for most research-grade syntheses) .
    Discrepancies in NMR data (e.g., unexpected splitting) may arise from residual solvents, hygroscopicity, or rotameric forms of the DMT group. Drying under high vacuum or using deuterated DMF for NMR can mitigate these issues .

Q. How does the 3'-fluoro modification impact the compound’s stability under varying pH and temperature conditions?

The 3'-fluoro group enhances metabolic stability compared to unmodified thymidine, particularly against phosphorylases. However, the DMT and Boc groups introduce sensitivity:

  • Acidic conditions (pH < 4) : Rapid cleavage of the acid-labile DMT group .
  • Basic conditions (pH > 9) : Risk of Boc deprotection.
    Storage recommendations: Anhydrous solvents (e.g., acetonitrile) at –20°C, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize radiochemical yields when using this compound as a precursor for ¹⁸F-labeled PET tracers?

This compound serves as a precursor for 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) , a PET tracer for imaging cellular proliferation. Key steps include:

Deprotection : Remove DMT/Boc groups under mild acidic conditions (e.g., 2% TFA in DCM) to avoid damaging the glycosidic bond .

Nucleophilic fluorination : Use [¹⁸F]KF/Kryptofix 222 in aprotic solvents (e.g., DMSO) at 100–120°C for 10–15 minutes .

Purification : Semi-preparative HPLC with C18 columns (acetonitrile/water gradients) achieves >98% radiochemical purity.
Challenges include competing elimination reactions (e.g., forming 2',3'-didehydrothymidine). Optimizing reaction time and temperature reduces byproducts .

Q. What are the mechanistic implications of contradictory data in fluorination efficiency across different studies?

Discrepancies in fluorination yields (e.g., 60% vs. 85%) often stem from:

  • Precursor activation : Use of nosyl (2-nitrobenzenesulfonyl) vs. tosyl groups at the 3'-position. Nosyl groups facilitate cleaner displacement due to better leaving-group ability .
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states but may increase side reactions.
  • Catalyst choice : Crown ethers (e.g., 18-crown-6) improve fluoride ion solubility in nonpolar solvents .
    Comparative studies using TLC-MS to monitor intermediate formation are recommended to identify bottlenecks .

Q. How does this compound compare to other 3'-modified thymidine analogues in probing DNA polymerase selectivity?

The 3'-fluoro group acts as a steric and electronic mimic of natural 3'-OH, enabling incorporation into DNA by polymerases like Taq or HIV reverse transcriptase. Key findings:

  • Incorporation efficiency : Lower than natural thymidine due to reduced hydrogen-bonding capacity (kₐₜ/Kₘ ~40% of wild type) .
  • Chain termination : The fluorine atom does not support further elongation, making it useful for studying polymerase fidelity .
    Contrast with 3'-azido-thymidine (AZT): Fluorine’s smaller size reduces steric hindrance but increases misincorporation rates in GC-rich templates .

Q. Methodological Notes

  • Synthesis Scale-Up : Microwaves (Biotage systems) reduce reaction times for Boc protection from 12 hours to 30 minutes .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under lab conditions .
  • Contaminant Analysis : LC-MS/MS detects trace dimethylformamide (from DMT reactions), which can inhibit enzyme assays .

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